Cinnoline-6-carboxamide
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Overview
Description
Cinnoline-6-carboxamide is a derivative of cinnoline, a bicyclic heterocycle with significant pharmacological and chemical importance. The cinnoline nucleus is a six-membered ring system containing two nitrogen atoms, making it an isosteric relative to quinoline and isoquinoline . Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties .
Preparation Methods
The synthesis of cinnoline-6-carboxamide typically involves the cyclization of hydrazones derived from cyanoacetamide. One common method includes the diazotization of substituted anilines followed by coupling with cyanoacetamide in an aqueous ethanolic solution containing sodium acetate. The resulting hydrazone undergoes intramolecular cyclization with anhydrous aluminum chloride in chlorobenzene to form substituted phenyl 4-amino cinnoline-3-carboxamide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Cinnoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and sulfonyl chlorides.
Cyclization: The formation of cinnoline derivatives often involves cyclization reactions, as seen in the preparation methods.
Scientific Research Applications
Cinnoline-6-carboxamide and its derivatives have been extensively studied for their biological activities. They are used in:
Chemistry: As intermediates in the synthesis of various heterocyclic compounds.
Biology: For studying enzyme inhibition and receptor binding.
Industry: In the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cinnoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, cinnoline derivatives bearing sulfonamide moieties have shown potential as antimicrobial and antifungal agents by inhibiting key enzymes in microbial metabolism . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Cinnoline-6-carboxamide can be compared to other heterocyclic compounds such as quinoline, isoquinoline, and phthalazine. While all these compounds share a similar bicyclic structure, this compound is unique due to its specific nitrogen positioning and the presence of the carboxamide group. This uniqueness contributes to its distinct pharmacological properties and applications .
Similar Compounds
- Quinoline
- Isoquinoline
- Phthalazine
- Indeno[1,2-c]cinnoline
- Benzo[h]indeno[1,2-c]cinnoline
Properties
Molecular Formula |
C9H7N3O |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
cinnoline-6-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)7-1-2-8-6(5-7)3-4-11-12-8/h1-5H,(H2,10,13) |
InChI Key |
BFQOYWRISQXBBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1C(=O)N |
Origin of Product |
United States |
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